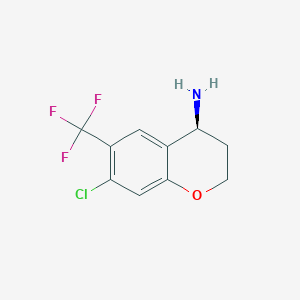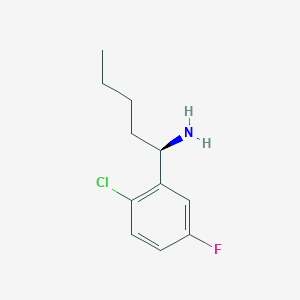
(R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a pentan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 2-chloro-5-fluorophenyl intermediate.
Grignard Reaction: The intermediate undergoes a Grignard reaction with a suitable alkyl halide to form the corresponding phenylpentane derivative.
Amine Introduction: The phenylpentane derivative is then subjected to reductive amination to introduce the amine group, resulting in the formation of ®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(2-Chloro-5-fluorophenyl)butan-1-amine: A shorter chain analogue with potentially different reactivity and applications.
1-(2-Chloro-5-fluorophenyl)hexan-1-amine: A longer chain analogue with variations in physical and chemical properties.
Uniqueness
®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and analogues
Propiedades
Fórmula molecular |
C11H15ClFN |
|---|---|
Peso molecular |
215.69 g/mol |
Nombre IUPAC |
(1R)-1-(2-chloro-5-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1 |
Clave InChI |
NRHIUIOJRFGSKX-LLVKDONJSA-N |
SMILES isomérico |
CCCC[C@H](C1=C(C=CC(=C1)F)Cl)N |
SMILES canónico |
CCCCC(C1=C(C=CC(=C1)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


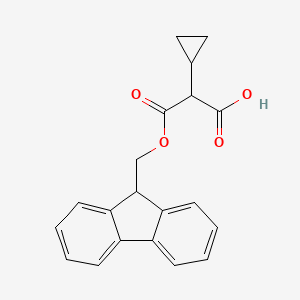
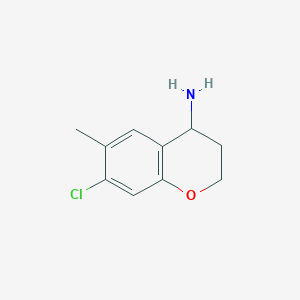
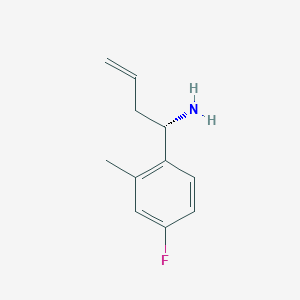
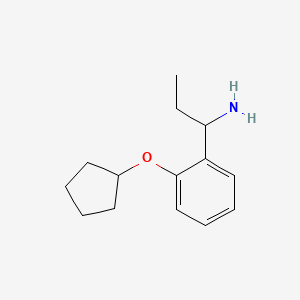
![Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate](/img/structure/B13053492.png)
![(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053505.png)
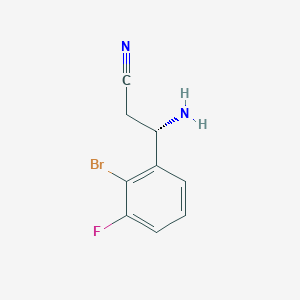
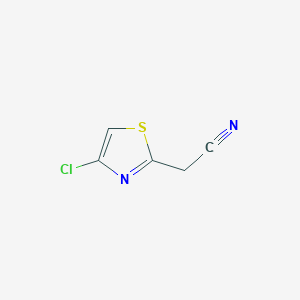
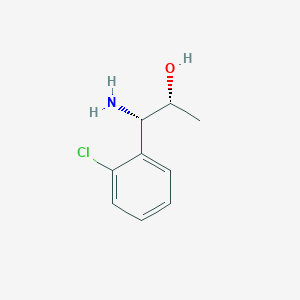
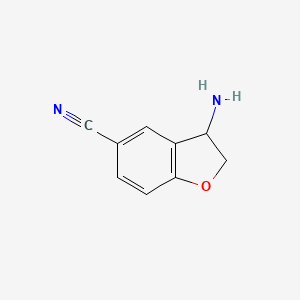
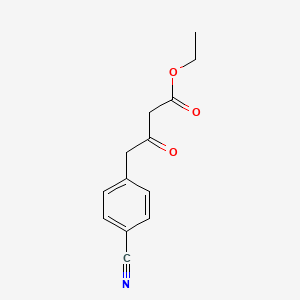
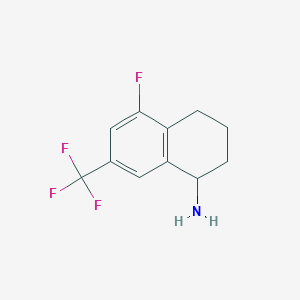
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
